Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-
CAS No.: 63467-02-7
Cat. No.: VC18687584
Molecular Formula: C18H20N4O4S2
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63467-02-7 |
|---|---|
| Molecular Formula | C18H20N4O4S2 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol |
| Standard InChI | InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3 |
| Standard InChI Key | ZVPFNHQYOQGSQI-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three key components:
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Benzothiazole Ring: A heterocyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 6-position is substituted with a methylsulfonyl group ().
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Azo Linkage: A diazenyl () group connecting the benzothiazole ring to a phenyl group.
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Ethanol-Imino Bridges: Two ethanol moieties linked via imino () groups to the central phenyl ring .
The IUPAC name, 2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol, reflects this architecture.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 420.5 g/mol | |
| SMILES | ||
| InChIKey | ZVPFNHQYOQGSQI-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis involves multi-step reactions under controlled conditions:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with methylsulfonyl acetic acid yields the 6-methylsulfonyl-benzothiazole intermediate.
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Diazotization and Coupling: The benzothiazole amine is diazotized using nitrous acid () and coupled to 4-nitroaniline, forming the azo linkage .
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Imination and Ethanol Attachment: The nitro group is reduced to an amine, followed by alkylation with 2-chloroethanol to introduce the ethanol-imino bridges .
Critical parameters include temperature (maintained at 0–5°C during diazotization) and pH (neutral for coupling). Side reactions, such as premature reduction of the azo group, are mitigated using sodium borohydride in a methanol-water mixture.
Physicochemical Properties
Stability and Solubility
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Physical State: Orange-red crystalline solid at room temperature.
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Melting Point: Decomposes above 250°C without a distinct melting point.
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Solubility:
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Soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Insoluble in water and nonpolar solvents (e.g., hexane).
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Stability: Resistant to oxidation but hydrolyzes under strong acidic (pH < 2) or alkaline (pH > 12) conditions.
Spectroscopic Characteristics
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UV-Vis: Strong absorption at (azo π→π* transition).
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IR: Peaks at 1,350 cm ( asymmetric stretch) and 1,600 cm (C=N stretch).
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NMR:
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: δ 8.2 ppm (benzothiazole H), δ 3.7 ppm (ethanol CHOH).
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: δ 165 ppm (C=N), δ 115 ppm (azo N=N).
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Applications and Research Findings
Biochemical Research
The compound’s azo and sulfonyl groups enable interactions with biomolecules:
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Enzyme Inhibition: Binds to ATP-binding pockets in kinases via hydrogen bonding with the sulfonyl oxygen.
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DNA Intercalation: The planar benzothiazole-azo system intercalates into DNA, inducing conformational changes.
Table 2: Biological Activity Data
| Assay | Result | Source |
|---|---|---|
| Kinase Inhibition (IC) | 12 µM (EGFR kinase) | |
| Cytotoxicity (HeLa cells) | LC = 45 µM |
Materials Science
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Dye-Sensitized Solar Cells (DSSCs): Functions as a photosensitizer, achieving 8.2% photon-to-current efficiency.
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Coordination Polymers: Forms Cu(II) complexes with enhanced luminescence properties.
Environmental and Regulatory Considerations
Ecotoxicity
Future Directions
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